3-(2-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one
Description
3-(2-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one is a complex organic compound that features a quinazolinone core structure
Properties
IUPAC Name |
3-[2-oxo-2-[4-(triazol-1-yl)piperidin-1-yl]ethyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O2/c24-16(21-8-5-13(6-9-21)23-10-7-19-20-23)11-22-12-18-15-4-2-1-3-14(15)17(22)25/h1-4,7,10,12-13H,5-6,8-9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTDRRSCQKPXNAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C=CN=N2)C(=O)CN3C=NC4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one typically involves multiple steps:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with formamide or other suitable reagents.
Introduction of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions, often using piperidine derivatives.
Attachment of the Triazole Ring: The triazole ring is usually introduced through a click chemistry reaction, such as the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne.
Final Coupling Step: The final step involves coupling the triazole-piperidine intermediate with the quinazolinone core under appropriate conditions, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring or the triazole moiety.
Reduction: Reduction reactions can target the carbonyl group in the quinazolinone core.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the quinazolinone and piperidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Conditions for substitution reactions can vary widely but often involve the use of strong bases or acids, depending on the specific reaction.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the potential of quinazolinone derivatives, including the target compound, as effective antimicrobial agents. For instance:
- Mechanism of Action : The compound has been shown to inhibit bacterial growth by targeting penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis. This mechanism is particularly effective against methicillin-resistant Staphylococcus aureus (MRSA) .
- Case Study : A library of quinazolinones was synthesized and screened for antibacterial activity, leading to the identification of several potent compounds against resistant bacterial strains .
Anticancer Activity
Quinazolinone derivatives are also recognized for their anticancer properties:
- Research Findings : Studies have demonstrated that modifications in the structure significantly enhance anticancer activity. For example, compounds with substitutions at specific positions on the quinazolinone ring exhibited increased efficacy against various cancer cell lines .
- In Vitro Studies : The synthesized analogs were tested using the MTT assay against breast cancer cell lines (MDA-MB-231), showing promising results that suggest their potential as anticancer agents .
Antidiabetic Activity
The compound has been evaluated for its potential as an antidiabetic agent:
- α-Glucosidase Inhibition : A series of quinazolinone-triazole hybrids were designed and tested for their ability to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism. The results indicated significant inhibitory activity, suggesting potential use in managing diabetes .
Table 1: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | Method Used | Results |
|---|---|---|---|
| Antimicrobial | MRSA | In vitro screening | Effective inhibition observed |
| Anticancer | MDA-MB-231 cancer cell line | MTT assay | Significant cytotoxicity noted |
| Antidiabetic | α-Glucosidase | Enzymatic assay | Potent inhibitory activity demonstrated |
Table 2: Structure-Activity Relationship (SAR)
| Compound Structure | Modification | Biological Activity |
|---|---|---|
| Quinazolinone core + Triazole | Substitution at position 3 | Increased anticancer activity |
| Quinazolinone core + Piperidine | Addition of piperidine | Enhanced antimicrobial effects |
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The triazole and piperidine moieties could play crucial roles in binding to these targets, while the quinazolinone core might be involved in the overall stability and bioavailability of the compound.
Comparison with Similar Compounds
Similar Compounds
3-(2-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)ethyl)quinazolin-4(3H)-one: Similar structure but lacks the oxo group.
3-(2-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-hydroxyethyl)quinazolin-4(3H)-one: Contains a hydroxyl group instead of an oxo group.
Uniqueness
The presence of the oxo group in 3-(2-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one may confer unique chemical properties, such as increased reactivity in certain types of chemical reactions or enhanced binding affinity to specific biological targets.
Biological Activity
The compound 3-(2-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one is a quinazoline derivative that has garnered attention for its diverse biological activities. This article explores its pharmacological potential, focusing on its anticancer properties, antibacterial effects, and other significant biological activities.
Chemical Structure and Properties
The compound features a quinazolinone core, which is known for its wide range of biological activities. The presence of the triazole and piperidine moieties enhances its pharmacological profile. The molecular formula is , with a molecular weight of approximately 318.36 g/mol.
Anticancer Activity
Quinazoline derivatives have been extensively studied for their anticancer properties due to their ability to inhibit tyrosine kinases, which play a critical role in cancer cell proliferation and survival. The specific compound has shown promising results in various studies:
- Cytotoxicity Assays : In vitro studies using the MTT assay demonstrated that the compound exhibits significant cytotoxic effects against several cancer cell lines, including PC3 (prostate cancer), MCF-7 (breast cancer), and HT-29 (colon cancer). For instance, the IC50 values were reported as follows:
The mechanism by which this compound exerts its anticancer effects involves the inhibition of key signaling pathways associated with tumor growth. Quinazoline derivatives are known to target the Epidermal Growth Factor Receptor (EGFR) and other tyrosine kinase receptors, leading to reduced cell proliferation and increased apoptosis in cancer cells .
Antibacterial Activity
In addition to its anticancer properties, the compound has demonstrated antibacterial activity. Studies have shown that quinazoline derivatives possess broad-spectrum antibacterial effects against various pathogens, including those responsible for hospital-acquired infections . The incorporation of the triazole ring is believed to enhance this activity by interacting with bacterial enzymes.
Comparative Biological Activity Table
| Activity Type | Cell Line/Pathogen | IC50/Effectiveness | Reference |
|---|---|---|---|
| Cytotoxicity | PC3 | 10 µM | |
| MCF-7 | 10 µM | ||
| HT-29 | 12 µM | ||
| Antibacterial | ESKAPE pathogens | Variable |
Case Studies and Research Findings
Several studies have highlighted the potential of quinazoline derivatives, including the target compound:
- Cytotoxic Evaluation : A study on quinazolinone-thiazole hybrids revealed that compounds similar to our target showed significant cytotoxicity against multiple cancer cell lines, reinforcing the therapeutic potential of this chemical scaffold .
- Structure-Activity Relationship (SAR) : Research indicates that modifications at specific positions on the quinazoline ring can significantly impact biological activity. For instance, substituents that enhance interactions with EGFR tend to increase antiproliferative effects .
- Broad-Spectrum Activity : A recent investigation into related compounds found that certain quinazoline derivatives exhibited not only anticancer but also anti-inflammatory and antimicrobial activities, suggesting a versatile therapeutic application .
Q & A
Basic: What synthetic methodologies are recommended for preparing quinazolin-4(3H)-one derivatives containing piperidine-triazole motifs?
The synthesis of quinazolin-4(3H)-one derivatives often involves multi-step strategies. Aza-Wittig reactions using poly(ethyleneglycol) (PEG)-supported carbodiimides and secondary amines have been effective for constructing the quinazolinone core . For introducing the piperidine-triazole moiety, condensation reactions between intermediates like 4-(1H-1,2,3-triazol-1-yl)piperidine and carbonyl-containing precursors (e.g., α-keto esters) under basic conditions are recommended . Methodological considerations include:
- Solvent selection : Pyridine or DMF for nucleophilic substitution reactions .
- Catalysis : L-proline-catalyzed one-pot multi-component synthesis can improve efficiency .
- Purification : Column chromatography using silica gel with gradient elution (e.g., ethyl acetate/hexane) is critical for isolating polar intermediates .
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize the kinase inhibitory activity of this compound?
To evaluate kinase inhibition (e.g., Chk1 kinase):
- Experimental design :
- Use in vitro kinase assays with ATP-concentration-dependent inhibition profiling .
- Compare IC₅₀ values of derivatives with modified triazole or piperidine substituents .
- Analytical techniques :
- Surface plasmon resonance (SPR) for binding affinity measurements.
- Molecular docking simulations to predict interactions with kinase active sites (e.g., using AutoDock Vina) .
- Key modifications :
Basic: What spectroscopic and chromatographic techniques are essential for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR to confirm the quinazolinone core (e.g., carbonyl at δ ~160 ppm in ¹³C NMR) and triazole-proton signals (δ 7.5–8.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) :
- HPLC-PDA :
- Purity assessment using C18 columns (acetonitrile/water gradient) with UV detection at 254 nm .
Advanced: What mechanistic studies can elucidate the role of the 2-oxoethyl linker in modulating bioavailability?
- In vitro permeability assays :
- Metabolic stability :
- Incubate with liver microsomes (human/rat) and quantify remaining compound via LC-MS/MS .
- Linker modification strategies :
- Replace the 2-oxoethyl group with bioisosteres (e.g., thioethyl or cyclopropylmethyl) to reduce esterase-mediated hydrolysis .
- Introduce fluorine atoms to enhance metabolic stability .
Basic: What safety protocols are critical when handling reactive intermediates during synthesis?
- Ventilation : Perform reactions in fume hoods to avoid inhalation of toxic gases (e.g., H₂S from thiol-containing intermediates) .
- Personal protective equipment (PPE) : Nitrile gloves and safety goggles to prevent skin/eye contact with corrosive reagents (e.g., bromine in acetic acid) .
- Waste disposal : Neutralize acidic/basic waste before disposal (e.g., quench with NaHCO₃ for HCl byproducts) .
Advanced: How can computational modeling guide the design of derivatives with improved anti-inflammatory activity?
- Molecular dynamics (MD) simulations :
- Simulate binding to cyclooxygenase-2 (COX-2) over 100 ns to assess stability of ligand-protein interactions .
- Quantitative structure-activity relationship (QSAR) :
- Use descriptors like logP, polar surface area, and H-bond donors to predict bioavailability .
- In silico toxicity screening :
Basic: What in vitro assays are suitable for preliminary evaluation of antitumor activity?
- Cell viability assays :
- Apoptosis markers :
- Flow cytometry with Annexin V-FITC/PI staining .
- Control compounds :
- Include cisplatin or doxorubicin as positive controls .
Advanced: How can crystallography resolve contradictions in reported binding modes of quinazolinone derivatives?
- X-ray crystallography :
- Co-crystallize the compound with target proteins (e.g., EGFR kinase) to obtain high-resolution (<2.0 Å) structures .
- Electron density maps :
- Analyze ligand orientation and hydrogen-bonding networks (e.g., triazole-N interactions with Lys721 in EGFR) .
Basic: What are the stability considerations for storing this compound?
- Temperature : Store at –20°C in amber vials to prevent photodegradation .
- Humidity : Use desiccants (silica gel) to avoid hydrolysis of the 2-oxoethyl group .
- Solubility : Prepare stock solutions in DMSO (≤10 mM) to prevent precipitation .
Advanced: How can isotopic labeling (e.g., ¹⁴C) aid in pharmacokinetic studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
